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molecular formula C10H9NO3 B8488523 3-Benzo[1,3]dioxol-5-yl-acrylamide

3-Benzo[1,3]dioxol-5-yl-acrylamide

Cat. No. B8488523
M. Wt: 191.18 g/mol
InChI Key: MUUVUPIRNSULQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205326B2

Procedure details

To a suspension of 50.0 g (260 mmol) 3-Benzo[1,3]dioxol-5-yl-acrylic acid in 300 ml tetrahydrofurane and 3.0 ml N,N-dimethyl formamide 44.5 ml (350 mmol) oxalyl chloride was added dropwise at 0° C. within 45 min. Stirring was continued at 0–5° C. for 30 min. and 2 h at room temperature thereafter. The resulting solution was cooled to 0–5° C. again and then added within 15 min. to 750 ml of an 25% aqueous solution of ammonia. After stirring for 30 min. the precipitated amide was collected, washed with water and dried at 40° C. in vacuo. 49.5 g (99%) 3-Benzo[1,3]dioxol-5-yl-acrylamide were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[CH:11][C:12]([OH:14])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.C[N:16](C)C=O.N>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[CH:11][C:12]([NH2:16])=[O:14])=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=CC(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C. within 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0–5° C. again
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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